2-(4-chlorophenoxy)-N,N-diphenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-11-13-19(14-12-16)24-15-20(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLVWRMFBGKVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364383-40-4 | |
| Record name | 2-(4-CHLOROPHENOXY)-N,N-DIPHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Chemical Transformations of 2 4 Chlorophenoxy N,n Diphenylacetamide
Direct Synthesis Methodologies for the 2-(4-Chlorophenoxy)-N,N-diphenylacetamide Scaffold
The direct construction of the this compound core can be achieved through a few reliable synthetic routes. These methods primarily focus on the sequential formation of the amide and ether linkages that constitute the molecule.
A prevalent and straightforward method for synthesizing the target compound involves a two-step process initiated by the chloroacetylation of diphenylamine (B1679370). nih.govnih.gov This key intermediate, 2-chloro-N,N-diphenylacetamide, is then coupled with 4-chlorophenol (B41353) to form the final product via a Williamson ether synthesis.
The first step is the reaction of diphenylamine with chloroacetyl chloride. nih.govorientjchem.org Typically, diphenylamine is dissolved in a suitable solvent, such as toluene (B28343), and chloroacetyl chloride is added. The mixture is then refluxed for several hours to yield 2-chloro-N,N-diphenylacetamide. nih.govresearchgate.net The crude product is often purified by recrystallization from ethanol (B145695). researchgate.net
In the second step, the synthesized 2-chloro-N,N-diphenylacetamide is reacted with 4-chlorophenol in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile (B52724). This reaction mixture is refluxed to facilitate the nucleophilic substitution of the chlorine atom by the 4-chlorophenoxide ion, yielding this compound.
Table 1: Two-Step Synthesis via Chloroacetylation of Diphenylamine
| Step | Reactants | Reagents/Solvents | Conditions | Product |
|---|---|---|---|---|
| 1. Chloroacetylation | Diphenylamine, Chloroacetyl chloride | Toluene | Reflux for 4 hours | 2-chloro-N,N-diphenylacetamide nih.govresearchgate.net |
An alternative pathway to this compound involves the initial formation of a phenoxy ester, followed by amidation. This route begins with the reaction of a phenol (B47542), in this case, 4-chlorophenol, with an ester of chloroacetic acid, such as ethyl chloroacetate, in the presence of a base like anhydrous potassium carbonate. nih.gov This esterification reaction yields ethyl 2-(4-chlorophenoxy)acetate.
The resulting ester can then be converted to the final amide product. One method is the direct amidation with diphenylamine. Another approach involves hydrolyzing the ester to 2-(4-chlorophenoxy)acetic acid, which is then coupled with diphenylamine using a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in a suitable solvent. nih.gov Boric acid has also been explored as a green and inexpensive catalyst for the direct amidation of carboxylic acids with amines.
A study on a similar compound, N-methyl-2-(4-chlorophenoxy) acetamide (B32628), demonstrated its synthesis through the amidation of 2-(4-chlorophenoxy) methyl acetate (B1210297) with methylamine. researchgate.net This supports the viability of the amidation of a phenoxyacetate (B1228835) intermediate to obtain the desired N,N-diphenylacetamide derivative.
The efficiency of these synthetic routes is highly dependent on the optimization of reaction conditions. For the chloroacetylation of diphenylamine, refluxing in toluene for approximately 4 hours is a commonly cited condition. nih.govresearchgate.net The subsequent etherification step often involves refluxing for 12 hours or more in acetonitrile with a base like potassium carbonate to ensure complete reaction. researchgate.net
In the synthesis of the related N-methyl-2-(4-chlorophenoxy) acetamide, optimal conditions were found to be a reaction temperature of 70 °C for 3 hours, with a molar ratio of the ester to the amine of 1.0:1.2, achieving a yield of up to 80%. researchgate.net The use of phase transfer catalysts, such as quaternary ammonium (B1175870) salts, has also been employed in similar etherification reactions to improve reaction rates and yields. google.com The choice of solvent, base, temperature, and reaction time are all critical parameters that must be fine-tuned to maximize the yield and purity of this compound.
Advanced Synthetic Strategies for Analogues and Derivatives Bearing the 2-(4-Chlorophenoxy)acetamide (B1219211) Core
The 2-(4-chlorophenoxy)acetamide scaffold serves as a versatile template for the development of a wide range of analogues and derivatives through systematic structural modifications.
The electronic and steric properties of the molecule can be modulated by introducing various substituents onto the phenoxy ring. Research has demonstrated the synthesis of derivatives with different substitution patterns on this aromatic ring. For instance, analogues incorporating a 2,4-dichlorophenoxy group have been successfully synthesized. mdpi.com This is typically achieved by starting with the corresponding substituted phenol, in this case, 2,4-dichlorophenol, and following the established synthetic routes, such as reaction with 2-chloro-N,N-diphenylacetamide.
Furthermore, more complex modifications can be made. For example, derivatives have been prepared where the phenoxy ring is part of a larger chalcone (B49325) structure, introducing a 3-(substituted phenyl)acryloyl group at the 4-position of the phenoxy ring. researchgate.net These modifications allow for a systematic investigation of structure-activity relationships by altering the properties of the phenoxy moiety.
The N,N-diphenyl amide portion of the molecule also offers opportunities for structural diversification. While the parent compound contains two phenyl groups on the amide nitrogen, numerous analogues have been synthesized by varying these substituents. The general synthetic strategies, particularly those starting with a 2-(4-chlorophenoxy)acetic acid or its ester, are amenable to the use of a wide variety of primary and secondary amines in the final amidation step. nih.gov
For example, derivatives have been created by replacing the diphenylamine moiety with other groups, leading to a diverse library of N-substituted-2-(4-chlorophenoxy)acetamides. nih.gov Synthetic protocols have been developed for a range of N-aryl, N-alkyl, and N-heterocyclic acetamides, showcasing the flexibility of the core synthetic pathways. nih.govmdpi.com These variations allow for the fine-tuning of the molecule's properties by altering the steric bulk and electronic nature of the substituents on the amide nitrogen.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-N,N-diphenylacetamide |
| 4-chlorophenol |
| Acetonitrile |
| Chloroacetyl chloride |
| Diphenylamine |
| Ethanol |
| Ethyl 2-(4-chlorophenoxy)acetate |
| Ethyl chloroacetate |
| N-methyl-2-(4-chlorophenoxy) acetamide |
| Potassium carbonate |
| Toluene |
| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) |
| 2,4-dichlorophenol |
| 2-(4-chlorophenoxy)acetic acid |
| Boric acid |
| Methylamine |
Formation of Hybrid Scaffolds Incorporating Thiazole (B1198619), Oxadiazole, or Other Heterocyclic Systems
The this compound core structure serves as a versatile starting point for the synthesis of more complex hybrid molecules that incorporate various heterocyclic systems. Molecular hybridization, a strategy that combines different pharmacophores, is a key technique in drug design aimed at enhancing therapeutic efficacy. arkat-usa.org The acetamide moiety and the phenoxy group can be functionalized to participate in cyclization and multicomponent reactions, leading to novel molecular scaffolds.
Thiazole Ring Formation: A common pathway to introduce a thiazole ring involves the transformation of a related acetamide derivative. For instance, a 2-chloro-N,N-diphenylacetamide scaffold, a close analogue of the title compound, can undergo a cyclization reaction with thiourea (B124793) to yield an aminothiazole derivative, specifically N⁴,N⁴-diphenylthiazole-2,4-diamine. orientjchem.org This Hantzsch-type synthesis demonstrates a reliable method for embedding the thiazole moiety. The resulting aminothiazole can be further elaborated, for example, by chloroacetylation and subsequent reaction with aminophenyl groups to create more complex structures. orientjchem.org
Oxadiazole Ring Formation: The synthesis of 1,3,4-oxadiazole (B1194373) rings typically proceeds from an acetohydrazide intermediate. The acetamide group of this compound can be conceptually converted to the corresponding hydrazide. This intermediate, 2-(4-chlorophenoxy)acetohydrazide, can then be cyclized. A standard method involves reacting the acetohydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) (KOH), which leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol ring. mdpi.com This thiol group provides a handle for further S-substitutions, allowing for the creation of a diverse library of derivatives. mdpi.com The incorporation of both thiazole and oxadiazole rings into a single molecule has been explored to enhance biological activity. mdpi.comnih.gov
Other Heterocyclic Systems via Multicomponent Reactions: Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. By introducing a reactive functional group, such as a formyl group, onto the phenoxy ring of the parent compound, it can be used in MCRs. For example, a 2-(4-formylphenoxy)-N-arylacetamide can react with malononitrile (B47326) and an active methylene (B1212753) compound (like dimedone, 4-hydroxycoumarin, or a pyrazolone) in a one-pot synthesis. arkat-usa.org This approach has been used to create novel hybrids containing fused 4H-pyran scaffolds, such as 2-amino-3-cyano-4H-chromene and 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole systems. arkat-usa.org
| Target Heterocycle | Key Intermediate | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Thiazole | 2-Chloro-N,N-diphenylacetamide | Thiourea, Ethanol, Reflux | orientjchem.org |
| 1,3,4-Oxadiazole | Acetohydrazide derivative | 1. Hydrazine Hydrate 2. CS₂, KOH, Ethanol | mdpi.com |
| Fused 4H-Pyrans | 2-(4-formylphenoxy)-N-arylacetamide | Malononitrile, Active Methylene Compound (e.g., Dimedone), Piperidine, Ethanol, Reflux | arkat-usa.org |
Application of Catalytic Methods in Synthesis
Catalysis is crucial for the efficient and selective synthesis of this compound and its precursors. Catalytic methods are employed for key bond-forming reactions, including the formation of the ether linkage, the amide bond, and the introduction of substituents onto the aromatic rings.
Ether Bond Formation: The synthesis of the 4-chlorophenoxy ether linkage can be achieved via nucleophilic aromatic substitution. Copper-based catalysts, such as copper oxide or other cupric salts, are effective in promoting the etherification reaction between a phenol salt (e.g., para-chlorophenol salt) and an aryl halide (e.g., m-dichlorobenzene). google.com
Amide Bond Formation (Amidation): The formation of the N,N-diphenylacetamide moiety is typically achieved through the acylation of diphenylamine with a suitable acylating agent. The direct chloroacetylation of diphenylamine with chloroacetyl chloride is a common method. orientjchem.orgresearchgate.netnih.gov While this reaction can proceed thermally, catalytic amounts of a base like triethylamine (B128534) can be used to scavenge the HCl byproduct and facilitate the reaction. orientjchem.org
Acylation of Aromatic Rings: For synthetic routes involving Friedel-Crafts reactions to build the diaryl ether ketone precursors, Lewis acid catalysts are indispensable. Catalysts such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) are used to activate the acylating agent (e.g., acetyl chloride) for electrophilic attack on the aromatic ring of a diphenyl ether. google.compatsnap.com The choice of solvent and catalyst can significantly influence the regioselectivity and yield of the acylation. patsnap.com
Catalytic Halogenation: The introduction of the chlorine atom onto the phenoxy ring can be achieved through catalytic chlorination. Ionic liquids, such as imidazole (B134444) ionic liquids, have been investigated as catalysts for the chlorination of phenoxyacetic acid derivatives. google.com These catalysts offer high reaction activity and can lead to high yields of the desired chlorinated product, such as in the synthesis of 2-methyl-4-chlorophenoxyacetic acid from 2-methylphenoxyacetic acid and chlorine gas. google.com
| Reaction Type | Catalyst | Reactants | Purpose | Reference |
|---|---|---|---|---|
| Etherification | Copper Oxide / Cupric Salt | m-Dichlorobenzene, p-Chlorophenol salt | Formation of the diaryl ether linkage | google.com |
| Friedel-Crafts Acylation | Lewis Acids (e.g., SnCl₄, AlCl₃) | Diphenyl ether, Acetyl chloride | Formation of a diaryl ether ketone precursor | google.compatsnap.com |
| Amidation Support | Triethylamine | 2-Chloro-N-(4-(diphenylamino)thiazol-2-yl) acetamide, 4-Aminoaniline | Catalyst/base in a nucleophilic substitution reaction | orientjchem.org |
| Chlorination | Imidazole Ionic Liquid | o-Methylphenoxyacetic acid, Chlorine | Selective chlorination of the aromatic ring | google.com |
Structural Characterization and Spectroscopic Analysis of 2 4 Chlorophenoxy N,n Diphenylacetamide
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)
Specific experimental Infrared (IR) and Raman spectroscopy data detailing the vibrational frequencies and functional group assignments for 2-(4-chlorophenoxy)-N,N-diphenylacetamide are not available in the reviewed literature.
Nuclear Magnetic Resonance Spectroscopy for Elucidation of Molecular Structure (¹H NMR, ¹³C NMR)
Published experimental ¹H NMR and ¹³C NMR spectra, including chemical shifts, multiplicities, coupling constants, and signal assignments for this compound, could not be found in the public domain.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
While experimental mass spectra and detailed fragmentation analyses are not present in the literature, predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated. These theoretical values can aid in the identification of the compound in mass spectrometry experiments.
Table 1: Predicted Mass Spectrometry Data for C₂₀H₁₆ClNO₂
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 338.09422 |
| [M+Na]⁺ | 360.07616 |
| [M-H]⁻ | 336.07966 |
| [M]⁺ | 337.08639 |
| [M]⁻ | 337.08749 |
Data sourced from computational predictions. uni.lu
Elemental Analysis for Compositional Verification
Experimentally determined elemental analysis results for this compound have not been published. However, the theoretical elemental composition can be calculated from its molecular formula, C₂₀H₁₆ClNO₂.
Table 2: Calculated Elemental Composition
| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 20 | 71.11% |
| Hydrogen | H | 1.008 | 16 | 4.78% |
| Chlorine | Cl | 35.453 | 1 | 10.50% |
| Nitrogen | N | 14.007 | 1 | 4.15% |
| Oxygen | O | 15.999 | 2 | 9.48% |
X-ray Crystallography for Solid-State Structure Determination
A search for published X-ray crystallographic studies of this compound yielded no results. Consequently, information regarding its solid-state structure, including crystal system, space group, and unit cell dimensions, is not available.
Molecular Geometry and Bond Parameters
Without crystallographic data, a definitive analysis of bond lengths, bond angles, and other geometric parameters for the solid state of the title compound cannot be provided.
Computational Chemistry and in Silico Modeling of 2 4 Chlorophenoxy N,n Diphenylacetamide
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. nih.gov These methods allow for the determination of a molecule's three-dimensional structure and the distribution of electrons, which are fundamental to its chemical behavior. For compounds like 2-(4-chlorophenoxy)-N,N-diphenylacetamide, DFT calculations can elucidate aspects such as molecular stability, reactivity, and the nature of intramolecular interactions. uomphysics.net While direct DFT studies on this compound are not extensively published, research on analogous structures, such as 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, provides valuable insights into the computational analysis of the core 2-(4-chlorophenoxy)acetamide (B1219211) moiety. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.govuni.lu
In a DFT study of the analogous compound, 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, the HOMO and LUMO energies were calculated to understand its electronic characteristics. researchgate.net The analysis revealed that the HOMO is primarily localized over the thiazole (B1198619) and p-tolyl rings, while the LUMO is distributed over the chlorophenoxy-acetamide portion of the molecule. researchgate.net This distribution is crucial for understanding charge transfer within the molecule.
Table 1: Illustrative Frontier Molecular Orbital Parameters for an Analogous Acetamide (B32628) Derivative
| Parameter | Value (eV) |
| EHOMO | -6.01 |
| ELUMO | -1.48 |
| HOMO-LUMO Gap (ΔE) | 4.53 |
Data derived from a study on 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide and is presented for illustrative purposes. researchgate.net
A smaller energy gap generally implies a higher propensity for electronic transitions and charge transfer, which can enhance molecular polarizability. nih.gov The calculated gap for the analogue suggests a molecule with considerable stability. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netnih.gov It illustrates the charge distribution on the molecular surface, providing a guide to its reactive behavior and intermolecular interactions. nih.govorientjchem.org The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral or intermediate potential.
For the related compound 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, MEP analysis highlights the reactive zones. The analysis showed that the most negative potential (red regions) is concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the thiazole ring, identifying these as the primary sites for electrophilic interactions. researchgate.net Conversely, the most positive potential (blue regions) is located around the amide hydrogen, indicating its role as a potential hydrogen bond donor. researchgate.net Such maps are invaluable for predicting how the molecule will interact with biological targets, such as the amino acid residues in a protein's active site. orientjchem.org
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when it binds to a specific receptor, typically a protein. kg.ac.rs This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. kg.ac.rs
Identification of Potential Molecular Targets and Binding Modes
For a compound like this compound, identifying potential molecular targets is the first step in a docking study. Based on the structural motifs present, particularly the acetamide core, potential targets could include enzymes involved in inflammatory pathways or cell signaling. For instance, studies on derivatives of 2-chloro-N,N-diphenylacetamide have explored their interactions with cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
In a typical docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank. kg.ac.rs The ligand, in this case, this compound, is then placed into the active site of the enzyme. The simulation program then explores various orientations and conformations of the ligand to find the most stable binding mode. The predicted binding mode reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov
Assessment of Binding Affinities and Interaction Landscapes
Once potential binding poses are generated, a scoring function is used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable protein-ligand complex.
In a study on 2-chloro-N,N-diphenylacetamide derivatives targeting COX-1 and COX-2, molecular docking was used to compare the binding strengths of the synthesized compounds with a standard drug, diclofenac. nih.gov The results provided insights into which structural modifications led to better binding and, consequently, higher analgesic activity. nih.gov The interaction landscape, which details the specific amino acids involved in binding, is also a crucial output. For example, the docking results might show that the chlorophenoxy group of our title compound could fit into a hydrophobic pocket of the active site, while the carbonyl oxygen could form a hydrogen bond with a key residue like arginine or tyrosine. nih.gov
Table 2: Illustrative Molecular Docking Results for Acetamide Derivatives against COX Enzymes
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues (Example) |
| AKM-1 | COX-1 | -9.8 | ARG 120, TYR 355 |
| AKM-2 | COX-1 | -10.2 | ARG 120, TYR 355 |
| AKM-3 | COX-1 | -9.5 | ARG 120, TYR 355 |
| Diclofenac | COX-1 | -10.5 | ARG 120, TYR 355 |
| AKM-1 | COX-2 | -11.2 | ARG 120, TYR 355, VAL 523 |
| AKM-2 | COX-2 | -11.8 | ARG 120, TYR 355, VAL 523 |
| AKM-3 | COX-2 | -11.0 | ARG 120, TYR 355, VAL 523 |
| Diclofenac | COX-2 | -12.1 | ARG 120, TYR 355, VAL 523 |
Data derived from a study on 2-chloro-N,N-diphenylacetamide derivatives and is presented for illustrative purposes. nih.gov
These simulations provide a rational basis for designing more potent inhibitors by suggesting modifications that could enhance favorable interactions or reduce steric clashes within the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uni.lu By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. researchgate.net
While no specific QSAR study on a series of this compound derivatives is available, a study on newly substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives provides a relevant example of how QSAR can be applied to molecules containing the 2-(4-chlorophenoxy)acetamide scaffold. This study aimed to develop a 3D-QSAR model to predict the anticancer activity of these compounds against the HT-29 human colon cancer cell line.
The study generated a pharmacophore model, which identifies the essential spatial arrangement of chemical features required for biological activity. For this series, a common pharmacophoric hypothesis was developed. uomphysics.net Subsequently, a 3D-QSAR model was built using the Partial Least Squares (PLS) regression method. The statistical significance of the model was validated, and it demonstrated the importance of specific atomic positions within the molecular backbone for determining the anticolon cancer activity. uomphysics.net Such models can be visualized through contour maps, which show regions where certain properties (e.g., steric bulk, positive or negative charge) would either increase or decrease the biological activity. This information is invaluable for guiding the synthesis of more potent analogues.
Table 3: Key Parameters from a 3D-QSAR Study on Derivatives Containing the 2-(4-chlorophenoxy)acetamide Moiety
| Parameter | Description | Value |
| r² | Coefficient of determination (a measure of the model's predictive ability for the training set) | 0.52 |
| Pharmacophore Hypothesis | The best-generated pharmacophore model for activity | DHH13 |
| Target Cell Line | The biological system used for activity measurement | HT-29 (Human Colon Cancer) |
| Molecular Target | The protein investigated in parallel molecular dynamics simulations | IL-6 |
Data derived from a study on N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives. uomphysics.net
The findings from such QSAR studies can help medicinal chemists to rationally design new derivatives of this compound with potentially enhanced therapeutic effects.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, preferred shapes, and the influence of the surrounding environment, such as different solvents. By simulating the interactions between atoms, MD can reveal how a molecule like this compound behaves in a solution, which is crucial for understanding its chemical and biological activities.
Conformational Space Exploration:
The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds. These include the bonds connecting the diphenylamino group to the acetyl moiety, the ether linkage, and the bonds of the phenyl rings. An MD simulation would track the torsional angles of these bonds over the simulation time, revealing the most stable and frequently adopted conformations.
A hypothetical MD simulation would likely show that the rotational freedom of the two phenyl rings on the nitrogen atom is significant, though potentially hindered by steric clashes. The relative orientation of the 4-chlorophenoxy group with respect to the acetamide backbone would also be a key area of investigation. The simulation could identify low-energy conformational families, which represent the most probable shapes of the molecule in a given environment.
Solvent Effects:
The behavior of this compound is expected to vary in solvents of different polarities. MD simulations can explicitly model the interactions between the solute (the acetamide derivative) and the solvent molecules.
In a non-polar solvent , such as hexane, intramolecular interactions would likely dominate. The molecule might adopt a more compact conformation to minimize its surface area.
In a polar aprotic solvent , like dimethyl sulfoxide (B87167) (DMSO), the solvent would interact with the polar regions of the molecule, particularly the carbonyl group of the acetamide. This could lead to a more extended conformation compared to a non-polar environment.
The analysis of the radial distribution functions (RDFs) from the simulation data would provide a quantitative measure of the solvation shell structure around different parts of the molecule. For instance, the RDF for water molecules around the carbonyl oxygen would indicate the strength and geometry of hydrogen bonding.
Hypothetical Research Findings:
While direct experimental or simulation data is absent, a hypothetical study could yield data tables summarizing key conformational and interaction parameters.
Table 1: Hypothetical Torsional Angle Analysis from a Simulated Trajectory
| Torsional Angle | Description | Predominant Angle (degrees) in Non-Polar Solvent | Predominant Angle (degrees) in Polar Protic Solvent |
| τ1 | C-O-C-C (ether linkage) | 180 (anti-periplanar) | 120 (gauche) |
| τ2 | O-C-C=O (acetamide backbone) | 0 (syn-periplanar) | 0 (syn-periplanar) |
| τ3 | C-N-C=O (amide bond) | 180 (trans) | 180 (trans) |
| τ4 | C-N-C(phenyl) | Variable | Variable |
Table 2: Hypothetical Solvent Interaction Analysis
| Solvent | Solute Atom | Average Number of Solvent Molecules in First Solvation Shell |
| Water | Carbonyl Oxygen | 3.5 |
| Water | Ether Oxygen | 1.2 |
| DMSO | Carbonyl Oxygen | 2.8 |
| Hexane | Entire Molecule | N/A (non-specific interactions) |
These tables illustrate the type of quantitative data that would be generated from a molecular dynamics study, providing a detailed picture of the molecule's dynamic behavior and its interactions with the environment. Such insights are invaluable for predicting the properties and reactivity of this compound.
Investigation of Biological and Biochemical Activities of 2 4 Chlorophenoxy N,n Diphenylacetamide and Analogues in Vitro & Cellular Focus
Structure-Activity Relationship (SAR) Studies on the Diphenylacetamide Scaffold
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the diphenylacetamide scaffold, modifications to various parts of the molecule have been shown to significantly alter its pharmacological profile.
The nature and placement of chemical groups (substituents) on the diphenylacetamide framework are critical determinants of biological efficacy. Research into various analogues has revealed distinct patterns. For instance, in a series of novel 2-chloro-N,N-diphenylacetamide derivatives designed for analgesic activity, the presence of specific substituents on an associated benzaldehyde (B42025) ring was crucial. Experimental findings suggested that a derivative containing a single methyl group at the meta-position (position 3) of the benzaldehyde ring demonstrated significant analgesic action. nih.govnih.gov
Conversely, studies on other diphenylamine (B1679370) derivatives have shown that the introduction of electron-releasing groups, such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and hydroxyl (-OH), can lead to significant antibacterial activity. nih.gov This indicates that the electronic properties of the substituents—whether they donate or withdraw electrons—play a pivotal role in modulating the specific biological effects of the compound, steering it towards either analgesic or antimicrobial action.
Halogenation, the introduction of halogen atoms like chlorine, is a common strategy in drug design to enhance potency and modulate physicochemical properties. In the context of diphenylacetamide and related structures, chlorine substitution has been shown to have a pronounced effect on bioactivity.
In studies of diphenylamine derivatives, compounds featuring chloro groups were found to exhibit more potent antifungal activity compared to other analogues. nih.gov This highlights a specific role for chlorine in conferring or enhancing antifungal effects. Further research on related structures, such as 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, has also demonstrated their potential as antibacterial agents. rsc.org
The importance of halogenation is a well-established principle in medicinal chemistry. For example, the removal of chlorine atoms from the antibiotic vancomycin (B549263) leads to a significant drop in its bioactivity. mdpi.com In some cases, the halogen atom directly participates in the mechanism of action; the anticancer agent salinosporamide A utilizes a chlorine atom as a leaving group to form a covalent bond with its therapeutic target, the 20S proteasome. mdpi.com For a derivative of the title compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide, the presence of the chlorophenoxy group was integral to its observed inhibitory effects on osteoclast differentiation. nih.gov
Enzyme Inhibition Studies
The therapeutic effects of many drugs are achieved by inhibiting specific enzymes. Analogues of 2-(4-chlorophenoxy)-N,N-diphenylacetamide have been investigated for their ability to inhibit key enzymes involved in inflammation and other physiological processes.
The cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com There are two main isoforms: COX-1, which is constitutively expressed and involved in maintaining normal physiological functions, and COX-2, which is induced during inflammation and is responsible for producing inflammatory prostaglandins. google.comorientjchem.org Selective inhibition of COX-2 is a key goal in developing anti-inflammatory agents with fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com
Derivatives of 2-chloro-N,N-diphenylacetamide have been identified as potential inhibitors of COX enzymes. nih.gov Molecular docking studies, which predict how a molecule binds to a target, have been used to explore the interaction of these derivatives with the active sites of both COX-1 and COX-2. nih.gov These computational studies suggest that such compounds can act as analgesic agents by inhibiting the COX enzymes. nih.govnih.gov For example, the derivative N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2) was identified as a potent analgesic molecule through its predicted inhibition of the COX enzyme. nih.govnih.govnih.gov
The efficacy of COX inhibitors is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The ratio of IC₅₀ values for COX-1 versus COX-2 provides a selectivity index (SI), indicating the drug's preference for one isoform over the other. While specific IC₅₀ values for this compound are not detailed in the available literature, data from other selective COX-2 inhibitors illustrate the range of potencies and selectivities that can be achieved.
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Source |
|---|---|---|---|---|
| Celecoxib | 14.2 | 0.42 | 33.8 | nih.gov |
| Celecoxib | - | 0.06 | 405 | researchgate.net |
| Diclofenac Sodium | 4.5 | 2.5 | 1.80 | nih.gov |
| Etoricoxib | - | - | 106 | nih.gov |
| Rofecoxib | - | - | 35 | nih.gov |
| Compound VIIa | 19.5 | 0.29 | 67.2 | nih.gov |
| Compound 3e** | 134.4 | 0.57 | 235.7 | rsc.org |
Beyond COX, other enzymes are relevant targets. The COX enzyme itself possesses a peroxidase catalytic function, which is essential for converting PGG₂ to PGH₂ in the prostaglandin (B15479496) synthesis pathway. orientjchem.org Therefore, inhibitors of COX activity also inherently interfere with this peroxidase step. General peroxidase inhibitors include compounds like sodium azide (B81097) and phenylhydrazine. nih.gov
More directly, research has shown that a chlorophenoxy acetamide derivative can modulate the activity of specific proteases. A study on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) found that it significantly reduced the protein levels of Cathepsin K (CtsK). nih.gov CtsK is a critical protease involved in bone resorption by osteoclasts, and its attenuation points to a potential therapeutic application for this class of compounds in treating osteoclast-related bone diseases. nih.gov
Antimicrobial Activity Assessments (In Vitro)
Several studies have evaluated diphenylacetamide derivatives for their ability to inhibit the growth of pathogenic microbes. These in vitro assessments are crucial first steps in the discovery of new antimicrobial agents. An array of novel derivatives based on a 2-hydrazinyl-N,N-diphenyl acetamide core, which was synthesized from 2-chloro-N,N-diphenylacetamide, were screened for antibacterial and antifungal activity using the cup plate method. nih.gov
The results showed that several of these compounds exhibited significant antimicrobial effects. For example, the compound 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) showed the highest potential against the fungal strains Rhizopus oryzae and Aspergillus niger. Other derivatives, such as compounds A3 and A9 in the same study, displayed significant activity against bacteria including Bacillus pumilus, Bacillus subtilis, and Escherichia coli. The findings suggest that the diphenylacetamide scaffold is a promising starting point for developing novel antimicrobial agents. nih.gov
| Compound Code | Substituent on Benzylidene Ring | Zone of Inhibition (mm) vs. B. subtilis | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. A. niger | Source |
|---|---|---|---|---|---|
| A1 | None (H) | 16 | 15 | 18 | |
| A2 | 2-OH | 18 | 16 | 16 | |
| A3 | 4-OH | 20 | 18 | 15 | |
| A5 | 3-CH₃ | 17 | 15 | 16 | |
| A6 | 4-Cl | 15 | 14 | 17 | |
| A7 | 2-NO₂ | 18 | 16 | 17 |
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of 2-amino-N-(p-chlorophenyl) acetamide have shown moderate to high antibacterial efficacy against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com One particular derivative, 2-(octylamino)-N-(4-chlorophenyl) acetamide, exhibited a significant zone of inhibition against S. aureus. irejournals.com The presence of a chloro atom in the acetamide structure appears to be important for antimicrobial activity. nih.gov For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated bactericidal activity against Klebsiella pneumoniae, with a minimum bactericidal concentration (MBC) equal to its minimum inhibitory concentration (MIC) of 512 µg/mL. nih.govmdpi.com This suggests that the substance is capable of killing the bacterial cells rather than just inhibiting their growth. nih.gov
Furthermore, combinations of this acetamide with existing antibacterial drugs have shown synergistic effects. When combined with meropenem (B701) and imipenem, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide enhanced their efficacy against K. pneumoniae. scielo.br Novel diphenylamine derivatives, which share the N,N-diphenylacetamide core, have also been synthesized and screened. Compounds such as 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide and its substituted analogues have displayed significant antibacterial activity. nih.gov
Table 1: Antibacterial Activity of Selected Acetamide Analogues
| Compound/Analogue | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| 2-amino-N-(p-chlorophenyl) acetamide derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high activity | irejournals.com |
| 2-(octylamino)-N-(4-chlorophenyl) acetamide | Staphylococcus aureus ATCC6538p | 23.5 mm zone of inhibition | irejournals.com |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MIC/MBC: 512 µg/mL (Bactericidal) | nih.govmdpi.com |
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide analogues | Various Gram-positive and Gram-negative bacteria | Significant activity | nih.gov |
| N-acyl-α-amino acid with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | Enterococcus faecium E5 | 15 mm zone of inhibition | nih.gov |
Antifungal Properties
The antifungal potential of phenoxyacetamide analogues has been explored against various fungal pathogens. The compound 2-chloro-N-phenylacetamide, a close analogue, has demonstrated notable efficacy against clinically relevant fungi.
This compound exhibited significant antifungal activity against Aspergillus flavus strains, with a minimum inhibitory concentration (MIC) ranging from 16 to 256 μg/mL and a minimum fungicidal concentration (MFC) between 32 and 512 μg/mL. nih.gov Its proposed mechanism of action involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis. nih.gov Similarly, against Aspergillus niger, 2-chloro-N-phenylacetamide showed MIC values between 32 and 256 μg/mL and MFCs from 64 to 1024 μg/mL. nih.gov
Against fluconazole-resistant Candida albicans and Candida parapsilosis, 2-chloro-N-phenylacetamide displayed MICs ranging from 128 to 256 µg/mL and MFCs from 512 to 1,024 µg/mL. researchgate.net It was also effective in inhibiting biofilm formation. researchgate.net Further studies on Candida tropicalis and Candida parapsilosis clinical isolates confirmed its fungicidal activity with MICs between 16 and 256 μg/mL and suggested that its mechanism might involve the inhibition of dihydrofolate reductase (DHFR). nih.gov Additionally, certain N,N-diphenylacetamide derivatives have shown promising antifungal activity against strains like Rhizopus oryzae and A. niger. nih.gov
Table 2: Antifungal Activity of 2-Chloro-N-phenylacetamide
| Fungal Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |
|---|---|---|---|
| Aspergillus flavus | 16 - 256 | 32 - 512 | nih.gov |
| Aspergillus niger | 32 - 256 | 64 - 1024 | nih.gov |
| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 | researchgate.net |
| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1024 | researchgate.net |
| Candida tropicalis | 16 - 256 | - | nih.gov |
Antiviral Potential and Mechanisms
The antiviral properties of phenoxyacetamide derivatives are an emerging area of research. In silico studies have identified the 2-phenoxyacetamide (B1293517) scaffold as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov These computational models suggest that derivatives of this compound could serve as lead structures for the development of new antiviral agents against COVID-19. nih.gov
While experimental data on the antiviral activity of this compound is scarce, research on related structures provides some insights. For example, N-phenylbenzamide derivatives, which share some structural similarities, have been shown to possess anti-Hepatitis B virus (HBV) activity. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, exhibited potent activity against both wild-type (IC50: 1.99 µM) and drug-resistant HBV (IC50: 3.30 µM). nih.gov The proposed mechanism for this activity is the upregulation of the intracellular antiviral protein APOBEC3G. nih.gov
Furthermore, phenoxazine (B87303) nucleoside derivatives have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, including Varicella Zoster Virus (VZV) and Tick-Borne Encephalitis Virus (TBEV). nih.govresearchgate.net This suggests that the phenoxy group, a key component of this compound, can be a valuable pharmacophore in the design of antiviral compounds.
Antiparasitic Action (e.g., against Leishmania mexicana promastigotes)
Analogues of this compound have shown significant promise as antiparasitic agents, particularly against Leishmania species. Leishmaniasis is a neglected tropical disease for which new therapeutic options are urgently needed.
A study on N-phenyl-2-phenoxyacetamides derived from carvacrol (B1668589) revealed that some of these compounds exhibit significant antileishmanial activity against Leishmania braziliensis, with low toxicity to mammalian cells. acs.org Another related compound, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, was found to be a potent inducer of apoptosis in Leishmania mexicana promastigotes, with an IC50 value of 0.086 µM after 24 hours of interaction. nih.govresearchgate.net This compound did not allow for the recovery of parasite growth after exposure. nih.govresearchgate.net
The mechanism of action for these compounds against Leishmania appears to involve the induction of programmed cell death. nih.govresearchgate.net Studies on other classes of compounds, such as isoselenocyanate derivatives, have shown that they can exert their leishmanicidal effect by arresting the cell cycle and inhibiting the expression of genes crucial for parasite replication, such as topoisomerase-2. nih.gov
Table 3: Antiparasitic Activity of Acetamide Analogues against Leishmania Species
| Compound/Analogue | Leishmania Species | Activity/Measurement | Reference |
|---|---|---|---|
| N-phenyl-2-phenoxyacetamides (from carvacrol) | Leishmania braziliensis | Significant antileishmanial activity | acs.org |
| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana (promastigotes) | IC50: 0.086 µM | nih.govresearchgate.net |
| Isoselenocyanate derivative NISC-6 | Leishmania major and Leishmania amazonensis | Potent and selective leishmanicidal activity | nih.gov |
Cellular Mechanisms and Pathways
Modulation of Specific Cellular Signaling Pathways
Phenoxyacetamide derivatives have been shown to modulate key cellular signaling pathways, particularly in the context of cancer. The tumor microenvironment is regulated by a complex network of signaling pathways, and targeting these pathways is a key strategy in cancer therapy. nih.gov
Novel 4-phenyl-2-phenoxyacetamide thiazole (B1198619) analogues have been found to exert their anti-tumor effects by modulating the hypoxia-inducible factor-1α (HIF-1α) and p53 signaling pathways. nih.gov Specifically, a compound with fluoro and methyl substitutions demonstrated potent cytotoxic efficacy, which was linked to the upregulation of HIF-1α and the stabilization of p53. nih.gov This suggests that these compounds can interfere with the cellular response to hypoxia, a critical factor in tumor progression and angiogenesis.
While direct evidence for this compound is not available, the activity of these analogues points to a potential mechanism of action involving the modulation of crucial cancer-related signaling pathways. Further research is needed to determine if the title compound shares these properties.
Induction of Apoptosis or Other Programmed Cell Death in Target Cells
A significant body of evidence indicates that phenoxyacetamide and phenylacetamide derivatives can induce apoptosis, or programmed cell death, in various cell types, including cancer cells and parasites. nih.govresearchgate.netmdpi.comtbzmed.ac.ir
In human liver cancer (HepG2) cells, a novel phenoxyacetamide derivative was shown to be a potent inducer of apoptosis. mdpi.com Treatment with this compound led to a significant increase in the populations of both early and late apoptotic cells. mdpi.com The mechanism of apoptosis induction was found to involve the upregulation of pro-apoptotic genes such as p53, Bax, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com This indicates the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways. mdpi.com
Similarly, synthetic phenylacetamide derivatives have demonstrated the ability to trigger apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-468) and pheochromocytoma cells (PC-12). tbzmed.ac.ir These compounds were found to upregulate the expression of Bax and FasL, and increase the activity of caspase-3, confirming their pro-apoptotic effects. tbzmed.ac.ir A resveratrol (B1683913) derivative containing a phenylacetamide moiety was also shown to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov
In the context of parasitic infections, as mentioned previously, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide induces apoptosis in Leishmania mexicana promastigotes. nih.govresearchgate.net This is a common mechanism of action for many antiparasitic drugs and highlights the potential of this class of compounds in the development of new treatments for leishmaniasis. The induction of apoptosis can be either caspase-dependent or independent and may involve other forms of programmed cell death like necrosis under certain conditions. nih.gov
Table 4: Pro-Apoptotic Effects of Phenoxyacetamide and Phenylacetamide Analogues
| Compound/Analogue | Cell Line/Organism | Key Apoptotic Events | Reference |
|---|---|---|---|
| Novel phenoxyacetamide derivative | HepG2 (liver cancer) | Upregulation of p53, Bax, casp-3, casp-9; Downregulation of Bcl-2 | mdpi.com |
| Synthetic phenylacetamide derivatives | MCF-7, MDA-MB-468 (breast cancer), PC-12 | Upregulation of Bax, FasL; Increased caspase-3 activity | tbzmed.ac.ir |
| Phenylacetamide resveratrol derivative | MCF7, MDA-MB231 (breast cancer) | G1 phase cell cycle arrest; Apoptotic cell death | nih.gov |
| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana | Induction of apoptosis | nih.govresearchgate.net |
| Phenoxazine derivative (Phx-3) | KLM-1 (pancreatic cancer) | Phosphatidylserine externalization; Downregulation of Bcl-2 | nih.gov |
Cytotoxicity Profiles in Specific Cell Lines (e.g., Cancer Cell Lines, HeLa Cells)
The cytotoxic potential of various phenylacetamide derivatives has been evaluated against several cancer cell lines. These studies are crucial in the early stages of anticancer drug discovery. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and tested for their in-vitro cytotoxicity. nih.govnih.gov These compounds demonstrated varied levels of activity against cell lines such as PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia). nih.govnih.gov Generally, the tested compounds showed better cytotoxic activity toward the PC3 cell line compared to others, with the MCF-7 cell line being the most resistant. nih.govnih.gov
In another study, newly synthesized phenoxy acetamide derivatives were screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com The results indicated that these compounds were more promising against HepG2 cells than the MCF-7 cell line based on their IC50 values. mdpi.com
Furthermore, research on other phenylacetamide derivatives has shown significant cytotoxic effects. For example, one derivative exhibited potent activity against MDA-MB-468 and PC-12 cells with an IC50 value of 0.6±0.08 μM. tbzmed.ac.ir The same study also reported significant cytotoxic effects of other derivatives against MCF-7 cells. tbzmed.ac.ir
The cytotoxicity of compounds is often assessed using methods like the MTT assay, which measures the metabolic activity of cells and thus their viability. mdpi.comnih.gov This assay is a common technique for determining the cytotoxic effects of potential therapeutic agents. mdpi.com
It is important to note that while these findings relate to derivatives and analogues, specific cytotoxicity data for this compound in cell lines like HeLa has not been detailed in the reviewed literature. Studies on HeLa cells have investigated the cytotoxic effects of other compounds, such as certain peptide esters and venom-derived peptides, which have shown dose-dependent cytotoxicity. nih.govpharmacophorejournal.com
Table 1: Cytotoxicity of Selected Phenylacetamide Analogues in Various Cancer Cell Lines This table is representative of data available for analogous compounds, not this compound itself.
| Compound/Derivative | Cell Line | IC50 Value | Source |
|---|---|---|---|
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative 2b | PC3 (prostate carcinoma) | 52 μM | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative 2c | PC3 (prostate carcinoma) | 80 μM | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative 2c | MCF-7 (breast cancer) | 100 μM | nih.govnih.gov |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6±0.08 μM | tbzmed.ac.ir |
| Phenylacetamide derivative 3c | MCF-7 (breast cancer) | 0.7±0.08 μM | tbzmed.ac.ir |
| Phenylacetamide derivative 3d | MCF-7 (breast cancer) | 0.7±0.4 μM | tbzmed.ac.ir |
Antioxidant Activity Evaluations (In Vitro)
The antioxidant potential of chemical compounds is a significant area of research, often evaluated through in vitro assays that measure the ability of a substance to neutralize free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.govnih.govcaymanchem.com
In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.govcaymanchem.com The ABTS assay is also based on the decolorization of the ABTS radical cation and is sensitive to antioxidants due to its faster reaction kinetics. nih.govnih.gov
While direct antioxidant activity data for this compound is not specified in the available literature, studies on related structures, such as phenoxyacetamide and 3,4,5-trihydroxyphenylacetamide derivatives, have been conducted. mdpi.comnih.gov For example, some phenoxyacetamide derivatives have been reported to possess antioxidant activity. mdpi.com A study on 3,4,5-trihydroxyphenylacetamide derivatives showed that many of these compounds were powerful radical scavengers, in some cases more so than vitamin C. nih.gov
The evaluation of antioxidant activity is crucial as oxidative stress is implicated in numerous pathological conditions. Antioxidants can mitigate cellular damage by neutralizing reactive oxygen species. du.ac.ir
Table 2: Common In Vitro Antioxidant Activity Assays This table outlines the principles of common assays used to evaluate antioxidant potential.
| Assay | Principle | Measurement | Source |
|---|---|---|---|
| DPPH Radical Scavenging Assay | A stable free radical (DPPH) is reduced by an antioxidant, leading to a loss of absorbance. The color changes from violet to pale yellow. | Spectrophotometric measurement of the decrease in absorbance at approximately 517 nm. | nih.govcaymanchem.com |
| ABTS Radical Cation Decolorization Assay | A pre-formed ABTS radical cation is reduced by an antioxidant, causing decolorization. | Spectrophotometric measurement of the decrease in absorbance, typically around 734 nm. | nih.govnih.gov |
Q & A
Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N,N-diphenylacetamide, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution. A common method involves reacting diphenylamine with chloroacetyl chloride in toluene under reflux (4–6 hours, 110–120°C) . Key parameters include:
- Molar ratio : 1:1.2 (diphenylamine:chloroacetyl chloride) for minimized side products.
- Solvent choice : Toluene improves solubility of aromatic intermediates compared to polar solvents.
- Purification : Recrystallization from ethanol yields >90% purity .
| Parameter | Value |
|---|---|
| Reaction time | 4–6 hours |
| Temperature | 110–120°C |
| Yield | 75–85% |
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) confirms the planar acetamide core and dihedral angles between aromatic rings. Key findings:
- Dihedral angles: 76.0° (acetamide/phenyl) and 71.8° (phenyl/phenyl) .
- Intramolecular C–H···O interactions stabilize the conformation .
- Validation tools: SC-XRD (R factor = 0.045), FT-IR (C=O stretch at 1675 cm⁻¹), and NMR (δ 7.2–7.5 ppm for aromatic protons) .
Q. What solubility challenges arise with this compound, and how are they addressed in vitro?
The compound is poorly soluble in water (<1 mg/mL) but dissolves in DMSO (5 mg/mL with warming) . Strategies include:
- Co-solvents : 10% DMSO in PBS for cell-based assays.
- Surfactants : 0.1% Tween-80 in pharmacokinetic studies.
- Crystallization modifiers : Ethanol/water mixtures improve nanocrystal stability .
Advanced Research Questions
Q. How do crystallographic packing interactions affect the compound’s stability and polymorphism?
SC-XRD reveals intermolecular N–H···O hydrogen bonds and C–H···π interactions, forming a 3D network that stabilizes the monoclinic P2₁/c polymorph . Contradictions in lattice parameters (e.g., Z′ values) between batches suggest sensitivity to:
- Cooling rate : Slow cooling favors thermodynamically stable forms.
- Solvent polarity : Ethanol produces larger crystals than acetone .
Q. What mechanistic insights explain its bioactivity in kinase inhibition or receptor modulation?
Structural analogs (e.g., ISRIB derivatives) show PERK inhibition via competitive binding to the kinase’s ATP pocket. Key features:
- Chlorophenoxy groups : Enhance hydrophobic interactions with Leu-185 and Phe-188 residues.
- Acetamide linker : Stabilizes hydrogen bonds with Glu-160 and Lys-167 .
- SAR studies : Substitution at the 4-chloro position reduces IC₅₀ by 40% compared to unmodified analogs .
Q. How can computational modeling optimize derivatization for enhanced target selectivity?
Density functional theory (DFT) and molecular docking (AutoDock Vina) guide rational design:
- Electrostatic potential maps : Identify nucleophilic regions for functionalization (e.g., nitro or methoxy groups at meta positions).
- ADMET predictions : LogP <5 ensures blood-brain barrier penetration for CNS targets .
| Computational Tool | Application |
|---|---|
| DFT (B3LYP/6-31G*) | Optimize geometry/reactivity |
| Molecular Dynamics | Simulate protein-ligand stability |
| QSAR | Predict IC₅₀ from substituent effects |
Data Contradiction Analysis
- Synthetic yields : Reported yields vary (75–92%) due to chloroacetyl chloride purity and reflux time .
- Polymorphism : Conflicting reports on dominant crystal forms highlight solvent-dependent nucleation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
